3-Hydrazinylphenol dihydrochloride
Description
Contextualization within Contemporary Hydrazine (B178648) and Phenol (B47542) Chemistry
In the landscape of modern organic chemistry, hydrazine and phenol derivatives are fundamental building blocks for a vast array of functional molecules. Hydrazines, characterized by a nitrogen-nitrogen single bond, are potent nucleophiles and reducing agents, making them crucial reagents in the synthesis of nitrogen-containing heterocycles and for the direct conversion of phenols to primary anilines. rsc.orgresearchgate.net Phenols, with a hydroxyl group attached to an aromatic ring, are prevalent in natural products and serve as precursors to polymers, pharmaceuticals, and agrochemicals. rsc.orgnih.gov
The compound 3-Hydrazinylphenol (B2480656) dihydrochloride (B599025) uniquely combines the functionalities of both a hydrazine and a phenol. This dual reactivity allows for a diverse range of chemical transformations. The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones, while the phenolic hydroxyl group can undergo etherification, esterification, or influence electrophilic aromatic substitution. nih.gov The dihydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, making it a convenient reagent for various synthetic applications.
Historical Trajectory of Related Hydrazinyl-Phenolic Compounds as Synthetic Intermediates
The use of hydrazinyl-phenolic compounds as synthetic intermediates has a notable history in organic synthesis. Historically, these compounds have been instrumental in the construction of complex molecular architectures. For instance, phenylhydrazines have been famously used in the Fischer indole (B1671886) synthesis to create indole rings, a common motif in pharmaceuticals and natural products.
The synthesis of hydrazinyl-phenolic compounds has evolved over time. Early methods often involved the reduction of corresponding diazonium salts, a process that can present safety challenges on a larger scale. google.com More contemporary and safer methods have been developed, such as the direct reaction of phenols with hydrazine hydrate (B1144303). google.com A patented method, for example, describes the synthesis of 3-hydroxyphenylhydrazine from resorcinol (B1680541) and hydrazine hydrate under an inert atmosphere to prevent oxidation and improve yield. google.com Another historical application involves the synthesis of 4-sulfonamidophenyl hydrazines, which are used as precursors for magenta color formers in color photography. google.com These examples underscore the long-standing importance of hydrazinyl-phenolic structures as versatile intermediates in various chemical industries.
Current Academic Research Significance of 3-Hydrazinylphenol Dihydrochloride
The current academic research involving 3-Hydrazinylphenol dihydrochloride and related compounds is centered on their application as building blocks for novel bioactive molecules and functional materials. The hydrazone linkage, readily formed from hydrazine derivatives, is a key structural feature in many compounds with interesting biological activities. mdpi.com
Recent research has explored the synthesis of fluorinated hydrazinylthiazole derivatives, which have shown potential in managing diabetes. nih.govacs.org In these studies, hydrazine derivatives are reacted with aldehydes to form hydrazones, which are then cyclized to create the thiazole (B1198619) ring system. nih.govacs.org The resulting compounds are then evaluated for their biological properties. nih.govacs.org While 3-Hydrazinylphenol dihydrochloride itself may not be directly used in all these specific examples, the chemistry it represents is at the forefront of medicinal chemistry research. The ability to introduce both a hydroxyl and a hydrazinyl group into a molecule makes it a valuable precursor for creating libraries of compounds for drug discovery and for the development of new materials with tailored properties.
Chemical and Physical Properties of 3-Hydrazinylphenol Dihydrochloride
| Property | Value |
| CAS Number | 1955553-02-2 bldpharm.com |
| Molecular Formula | C6H10Cl2N2O |
| Molecular Weight | 197.07 g/mol |
| Appearance | Solid |
| Storage | Typically stored under cold conditions bldpharm.com |
Note: Physical properties such as melting point and solubility can vary depending on the purity and specific form of the compound. The data presented here is for general informational purposes.
Properties
Molecular Formula |
C6H10Cl2N2O |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
3-hydrazinylphenol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-8-5-2-1-3-6(9)4-5;;/h1-4,8-9H,7H2;2*1H |
InChI Key |
RUOSOMNCSBPBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NN.Cl.Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Hydrazinylphenol Dihydrochloride and Analogues
Established Synthetic Pathways to 3-Hydrazinylphenol (B2480656) and its Salts
Diazotization and Reduction Protocols
The traditional and most widely documented method for synthesizing phenylhydrazines, including 3-hydrazinylphenol, involves the diazotization of the corresponding aniline (B41778) derivative followed by reduction. orgsyn.orgenvironmentclearance.nic.in In this process, 3-aminophenol (B1664112) is treated with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5°C), to form a diazonium salt. orgsyn.org This highly reactive intermediate is then reduced to the desired hydrazine (B178648).
The general scheme for this process is as follows:
Diazotization: 3-Aminophenol is reacted with sodium nitrite and hydrochloric acid to form 3-hydroxyphenyldiazonium chloride.
Reduction: The diazonium salt is then reduced, for example with sodium sulfite, to form the corresponding hydrazine.
Hydrolysis: The resulting intermediate is hydrolyzed to yield 3-hydrazinylphenol. google.comgoogle.com
Salt Formation: The free base is then converted to the dihydrochloride (B599025) salt.
A detailed procedure for a related compound, phenylhydrazine (B124118), involves dissolving aniline in hydrochloric acid, cooling the solution, and adding sodium nitrite to form the diazonium salt. orgsyn.org This is followed by reduction with sodium sulfite. orgsyn.org The resulting phenylhydrazine hydrochloride is then isolated. orgsyn.org
Direct Substitution Approaches from Resorcinol (B1680541)
An alternative and potentially safer method for the synthesis of 3-hydrazinylphenol involves the direct substitution of a hydroxyl group from resorcinol (1,3-dihydroxybenzene). This pathway avoids the use of diazotization reactions, which can be hazardous. google.com In this method, resorcinol is reacted with hydrazine hydrate (B1144303) at elevated temperatures, typically between 80-120°C, under an inert atmosphere for 10 to 30 hours. google.com
This direct substitution offers several advantages, including a simpler operational procedure, lower production costs, and enhanced safety. google.com Upon completion of the reaction, the product, 3-hydrazinylphenol, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. google.com Yields for this method have been reported to be as high as 85.0%. google.com
A specific example of this method involves heating resorcinol with an excess of hydrazine hydrate (80%) to 80-110°C for 15 hours, resulting in a yield of 80.6% with a purity of 99.1%. google.com
Dihydrochloride Salt Formation and Advanced Purification Strategies
Once the 3-hydrazinylphenol free base is synthesized, it is often converted to its dihydrochloride salt for improved stability and handling. This is typically achieved by treating the free base with hydrochloric acid. orgsyn.org For instance, after obtaining the free base, it can be dissolved in a suitable solvent and treated with concentrated hydrochloric acid, causing the hydrochloride salt to precipitate. orgsyn.org Cooling the solution to 0°C can maximize the yield of the crystalline salt. orgsyn.org
Purification of phenylhydrazine hydrochlorides can be achieved through recrystallization. orgsyn.org A common method involves dissolving the crude hydrochloride in hot water, treating it with activated charcoal to remove colored impurities, and then adding concentrated hydrochloric acid to the hot filtrate to reprecipitate the purified salt upon cooling. orgsyn.org
For the free base, purification can be accomplished by distillation under reduced pressure. orgsyn.orggoogle.com To prevent thermal decomposition, the distillation is preferably carried out at a temperature not exceeding 150°C. google.com The use of glycols during distillation has also been reported as a method to improve the purity of the final product. google.com
| Purification Technique | Description | Key Parameters |
| Recrystallization | Dissolving the crude hydrochloride salt in a solvent (e.g., water) and then precipitating the pure salt by adding acid and cooling. orgsyn.org | Solvent choice, temperature control, use of decolorizing agents. orgsyn.org |
| Distillation | Purifying the free base by heating it to its boiling point under reduced pressure and collecting the condensed vapor. orgsyn.orggoogle.com | Pressure (not more than 30 mmHg), temperature (not higher than 150°C). google.com |
| Extraction | Separating the free base from an aqueous solution using a water-immiscible organic solvent (e.g., toluene). google.comgoogle.com | Solvent choice, pH of the aqueous phase. |
Emerging and Sustainable Synthesis Approaches for Hydrazinylphenols
Catalytic and Green Chemistry Innovations in Hydrazinylphenol Synthesis
In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, new catalytic and more environmentally friendly methods for synthesizing hydrazinylphenols are being explored. mdpi.comnih.gov These approaches focus on improving energy efficiency, using safer solvents, and minimizing waste. nih.govmdpi.com
One such innovative approach is the use of copper-catalyzed coupling reactions. For example, the synthesis of 4-hydrazinylphenol (B107402) has been achieved by reacting an aryl halide with hydrazine hydrate in the presence of a copper(I) iodide catalyst and a phase-transfer catalyst like PEG-400. chemicalbook.com This method offers a direct way to form the carbon-nitrogen bond.
Green chemistry also emphasizes the use of alternative energy sources and solvent-free conditions. mdpi.com Mechanochemical methods, such as grinding, have been shown to significantly reduce reaction times and increase yields compared to traditional reflux methods. mdpi.com For instance, the synthesis of certain hydrazide derivatives using a grinding technique with a catalyst like L-proline resulted in a 90% yield in just 25 minutes, compared to a 75% yield in 5 hours under conventional reflux. mdpi.com
Flow Chemistry and Continuous Reactor Applications
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, is emerging as a powerful tool for the synthesis of hydrazines and other chemical intermediates. researchgate.netucd.ie This technology offers significant advantages in terms of safety, efficiency, and scalability. ucd.iepharmtech.com
The key benefits of flow chemistry include superior heat and mass transfer, which allows for better control over highly exothermic reactions and the safe handling of reactive intermediates like diazonium salts. researchgate.netucd.ie By minimizing the reaction volume at any given time, flow reactors inherently reduce the risks associated with hazardous reactions. ucd.ie
Continuous flow processing can lead to significant process intensification. For example, a 15-fold increase in production rate has been observed in certain reactions due to enhanced mass transfer and irradiation. researchgate.net In the context of hydrazine synthesis, a continuous flow process for a reaction involving hydrazine hydrate demonstrated an 80% yield with over 99% purity after a simple workup. ucd.ie This approach also allowed for a reduction in the amount of hydrazine used compared to the batch process. ucd.ie The application of flow chemistry can make chemical processes "greener" by improving selectivity, reducing waste, and enabling the use of more efficient catalytic systems. researchgate.netucd.ie
Chemo- and Regioselective Control in 3-Hydrazinylphenol Synthesis
The synthesis of substituted phenols, such as 3-hydrazinylphenol, presents significant challenges in controlling chemo- and regioselectivity. The phenolic hydroxyl group is a potent ortho-, para-directing group, which activates these positions for electrophilic substitution, making substitution at the meta-position inherently difficult. nih.gov Furthermore, the high nucleophilicity of the hydroxyl group and the electron-rich nature of the aromatic ring create potential for competing side reactions and oxidation. nih.gov Overcoming these challenges requires carefully designed synthetic strategies that can precisely control the position of the incoming functional group.
A direct and regioselective method for preparing 3-hydroxyphenylhydrazine, the free base of the target compound, involves the reaction of resorcinol with hydrazine hydrate. google.com This approach leverages the inherent structure of resorcinol (1,3-dihydroxybenzene) to direct the substitution to the desired position. A Chinese patent describes a method where resorcinol is heated with an excess of hydrazine hydrate, leading to the formation of 3-hydroxyphenylhydrazine with high yield and purity. google.com The reaction proceeds under inert gas protection, and upon cooling, the product crystallizes directly from the reaction mixture. google.com This method circumvents the need for more complex multi-step syntheses and avoids the challenges associated with diazotization reactions. google.com
| Reactants | Reaction Conditions | Product | Yield | Purity | Reference |
| Resorcinol, Hydrazine Hydrate (85%) | Heated to 100-120 °C for 20 hours under nitrogen protection. | 3-Hydroxyphenylhydrazine | 81.4% | 99.3% | google.com |
Table 1: Direct Synthesis of 3-Hydroxyphenylhydrazine
An alternative established route for the synthesis of arylhydrazines involves the diazotization of an arylamine followed by reduction. orgsyn.org In the context of 3-hydrazinylphenol, this would begin with 3-aminophenol. The regioselectivity of the final product is thereby determined by the choice of the starting isomer. A similar process is outlined for the synthesis of 2-hydrazinylphenol (B8683941) starting from 2-aminophenol. google.com
The principles of chemo- and regioselective control are also critical in the synthesis of analogues derived from hydrazines, such as pyrazoles. The condensation of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound can theoretically yield two different regioisomeric pyrazoles. The specific isomer formed is often influenced by the reaction conditions and the electronic and steric nature of the substituents on both reactants. researchgate.netresearchgate.net
Research into the synthesis of pyrazole (B372694) analogues demonstrates that regioselectivity can be controlled. For instance, the reaction of methyl 3,5-dioxohexanoate with hydrazines in different solvents like methanol (B129727) or acetic acid produces mixtures of isomeric pyrazolylacetates, with the molar ratio being dependent on the solvent and the specific hydrazine used. researchgate.net In contrast, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, furnishing the desired pyrazoles in high yields. researchgate.net Similarly, a novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of arylhydrazines followed by cyclization, a process where the regiochemical outcome is carefully controlled by the synthetic pathway. mdpi.comnih.gov
| Hydrazine Reactant | Dicarbonyl/Electrophilic Reactant | Key Reaction Conditions | Major Product(s) | Key Finding | Reference |
| Arylhydrazines | Diethyl [(dimethylamino)methylene]malonate | Acid-catalyzed transamination, then base-catalyzed cyclization | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates | Established literature protocol for synthesis of 5-hydroxy-1H-pyrazoles. | mdpi.comnih.gov |
| Arylhydrazines | Methyl 3-chloro-3-oxopropanoate, then tert-butoxy-bis(dimethylamino)methane | Two-step: Acylation in anhydrous DCM with triethylamine, then cyclization. | Methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates | A novel two-step method yielding the 3-hydroxy regioisomer. mdpi.comnih.gov | |
| Hydrazines | Methyl 3,5-dioxohexanoate | Reaction in methanol or acetic acid. | Mixture of isomeric 3- and 5-pyrazolylacetates | The molar ratio of the isomeric products is dependent on the solvent and the hydrazine used. | researchgate.net |
| Arylhydrazines | 1,3-Diketones | Reaction at room temperature in N,N-dimethylacetamide. | 1-Aryl-3,4,5-substituted pyrazoles | Highly regioselective synthesis with yields ranging from 59-98%. | researchgate.net |
Table 2: Examples of Regioselective Control in the Synthesis of Pyrazole Analogues
These examples underscore the importance of reaction engineering in directing the outcome of chemical transformations to yield specific, desired isomers in the synthesis of 3-hydrazinylphenol analogues.
Elucidating Reactivity and Complex Reaction Mechanisms of 3 Hydrazinylphenol Dihydrochloride
Electrophilic and Nucleophilic Characteristics of the Hydrazinyl Moiety
The hydrazinyl group (-NHNH2) in 3-Hydrazinylphenol (B2480656) dihydrochloride (B599025) is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms. This nucleophilicity is central to its reactivity, particularly in reactions with carbonyl compounds. The α-effect, where the adjacent nitrogen atom enhances the nucleophilicity of the other, makes hydrazines more reactive than corresponding amines.
While primarily nucleophilic, the hydrazinyl moiety can also exhibit electrophilic characteristics under certain conditions, for instance, after protonation or when incorporated into specific intermediates. However, its role as a nucleophile is far more prevalent and synthetically important.
Detailed Mechanistic Studies of Hydrazone Formation
The reaction of 3-Hydrazinylphenol dihydrochloride with aldehydes or ketones to form hydrazones is a cornerstone of its chemistry. numberanalytics.comwikipedia.org This condensation reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The generally accepted mechanism proceeds through the following key steps numberanalytics.comchemtube3d.com:
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine (B178648), being the more nucleophilic center, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. numberanalytics.com
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, a process that can be facilitated by the reaction medium. numberanalytics.com
Dehydration: Under acidic or basic conditions, the hydroxyl group of the carbinolamine is protonated (in acid) or deprotonated (in base) to form a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a C=N double bond, yielding the final hydrazone product. numberanalytics.com The dehydration step is often the rate-determining step of the reaction. numberanalytics.com
The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. numberanalytics.com The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates in further synthetic transformations. wikipedia.org
Reactivity of the Phenolic Hydroxyl Group and Aromatic Ring
The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to the hydroxyl group, making the ring more susceptible to attack by electrophiles. However, the reactivity of the phenolic hydroxyl group can be influenced by the presence of other substituents on the ring. nih.gov For instance, the reactivity of phenolic hydroxyl groups can vary, with some studies indicating that aliphatic hydroxyl groups can be significantly more reactive towards certain reagents like isocyanates compared to phenolic hydroxyls. mdpi.com
Intramolecular Cyclization Reactions and Novel Heterocycle Formation Pathways
A significant aspect of the chemistry of 3-Hydrazinylphenol dihydrochloride and its derivatives is their propensity to undergo intramolecular cyclization reactions, leading to the formation of a wide array of heterocyclic compounds. frontiersin.orgnih.gov These reactions are often driven by the formation of stable aromatic heterocyclic rings.
Pyrazole (B372694) and Pyrazolone Derivative Synthesis
Hydrazine derivatives are fundamental building blocks for the synthesis of pyrazoles and pyrazolones. mdpi.comresearchgate.net The general strategy involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com
In the context of 3-Hydrazinylphenol, it can react with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to yield substituted pyrazoles. mdpi.comnih.gov The reaction typically proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. For example, the reaction of a hydrazine with a 1,3-diketone can potentially lead to two regioisomeric pyrazoles. mdpi.com
Pyrazolones can be synthesized by the reaction of hydrazines with β-ketoesters, such as ethyl acetoacetate. orientjchem.orgorientjchem.orgresearchgate.net This reaction is a well-established method for producing 5-pyrazolone derivatives. orientjchem.orgresearchgate.net The process involves the initial formation of a hydrazide, which then undergoes intramolecular cyclization.
Indole (B1671886) and Related Annulation Pathways via Fischer Indole Synthesis Analogues
The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from arylhydrazines and aldehydes or ketones under acidic conditions. wikipedia.orgbyjus.comorganic-chemistry.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the Claisen-like rearrangement) followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring system. wikipedia.org
3-Hydrazinylphenol dihydrochloride, being a substituted phenylhydrazine (B124118), is a suitable substrate for the Fischer indole synthesis. wikipedia.org Reaction with an appropriate aldehyde or ketone in the presence of an acid catalyst (such as HCl, H2SO4, or Lewis acids) would be expected to yield a hydroxylated indole derivative. wikipedia.org The choice of the carbonyl compound determines the substitution pattern on the resulting indole ring. A three-component variation of this reaction has also been developed, where a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt are combined in a one-pot process. nih.gov
Synthesis of Triazoles and Other Nitrogen-Containing Heterocycles
3-Hydrazinylphenol dihydrochloride can also serve as a precursor for the synthesis of triazoles and other nitrogen-rich heterocycles. frontiersin.org The synthesis of 1,2,4-triazoles can be achieved through various routes involving hydrazine derivatives. One common method involves the reaction of hydrazides with compounds containing a C=S or C=N bond. For instance, a hydrazide can be treated with carbon disulfide in the presence of a base, followed by reaction with hydrazine hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thione derivative. nih.gov Another approach involves the reaction of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.org
Furthermore, 1,2,3-triazoles can be synthesized via the Boulton–Katritzky rearrangement of hydrazones derived from certain heterocyclic systems. beilstein-journals.org While this specific application to 3-hydrazinylphenol is not explicitly detailed in the provided context, the general reactivity of hydrazines suggests its potential participation in such cyclization reactions to form various nitrogen-containing heterocycles. frontiersin.orgresearchgate.net
Regioselective Control in Heterocyclic Formation
The synthesis of heterocyclic compounds often involves reactions where multiple isomers can be formed. Controlling the regioselectivity—the specific orientation in which reactants combine—is a critical aspect of synthetic strategy. In the context of 3-Hydrazinylphenol, its reactions with dicarbonyl compounds to form pyrazoles serve as a prime example of the challenges and strategies for achieving regioselective control.
The reaction between hydrazines and β-dicarbonyl compounds can yield a variety of pyrazole and pyrazoline isomers. researchgate.net The specific isomer formed is often kinetically controlled by the dehydration of intermediate dihydroxypyrazolidines. researchgate.net Factors such as the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions, play a crucial role in determining the final product distribution. For instance, the use of fluorinated β-diketones in reactions with aryl or heteroarylhydrazines can lead to a mixture of 3-, 5-, and 3,5-trifluoromethylpyrazoles and 5-trifluoromethyl-5-hydroxy-Δ2-pyrazolines. researchgate.net
A notable method for achieving regioselectivity is the 1,3-dipolar cycloaddition reaction. mdpi.com While the reaction between alkynes and nitrilimines (generated in situ from hydrazonyl halides) can produce tetrasubstituted pyrazoles, it often suffers from low regioselectivity. mdpi.com However, employing enaminones as dipolarophiles in an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction offers a highly regioselective route to 1,3,4,5-tetrasubstituted pyrazoles. mdpi.com This regioselectivity can be rationalized by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrilimine dictates the orientation of the cycloaddition. mdpi.com
Furthermore, microwave-assisted synthesis has emerged as a powerful tool for the direct N-heterocyclization of hydrazines with metal-acetylacetonates, providing a single-step route to tri-substituted pyrazoles without the need for a base or other additives. nih.govsemanticscholar.org The reaction medium and microwave conditions are critical for achieving selective product formation. nih.govsemanticscholar.org
The Fischer indole synthesis, a classic method for preparing indoles from arylhydrazines and carbonyl compounds, also presents challenges and opportunities for regioselective control. wikipedia.orgbyjus.com The use of unsymmetrical ketones can lead to the formation of two regioisomeric 2,3-disubstituted indoles, with the selectivity being dependent on the acidity of the medium, the substitution pattern of the hydrazine, and steric effects. byjus.com
Table 1: Factors Influencing Regioselectivity in Heterocyclic Formation
| Reaction Type | Key Factors | Outcome |
| Pyrazole Synthesis from β-Diketones | Substituents, Reaction Conditions | Kinetically controlled formation of various pyrazole and pyrazoline isomers. researchgate.net |
| 1,3-Dipolar Cycloaddition | Dipolarophile (e.g., enaminones) | Highly regioselective formation of tetrasubstituted pyrazoles. mdpi.com |
| Microwave-Assisted Pyrazole Synthesis | Reaction Medium, Microwave Conditions | Selective formation of tri-substituted pyrazoles. nih.govsemanticscholar.org |
| Fischer Indole Synthesis | Acidity, Hydrazine Substitution, Steric Effects | Formation of regioisomeric indoles from unsymmetrical ketones. byjus.com |
Condensation Reactions with Diverse Carbonyl Compounds
Condensation reactions between 3-Hydrazinylphenol and various carbonyl compounds, such as aldehydes and ketones, are fundamental transformations that lead to the formation of hydrazones. These reactions are typically straightforward and high-yielding, often catalyzed by a small amount of acid in an alcoholic solvent. researchgate.net The resulting hydrazones are stable intermediates that serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds and other functional molecules.
One of the most prominent applications of hydrazone formation is in the Fischer indole synthesis. wikipedia.orgbyjus.com The initial step of this reaction is the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. wikipedia.orgmdpi.com This hydrazone then undergoes an acid-catalyzed intramolecular rearrangement to yield the final indole product. wikipedia.orgmdpi.com The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, AlCl₃). wikipedia.org
The reactivity of the carbonyl compound plays a significant role in the outcome of the condensation. For example, reactions with 1,2-diketones can be controlled to produce either mono-indoles or bis-indoles, typically by using a strong acid catalyst in refluxing alcohol. byjus.com Similarly, the reaction of hydrazines with β-dicarbonyl compounds is a well-established route to pyrazoles. researchgate.net
The Wolff-Kishner reduction provides another important example of the utility of hydrazone intermediates. In this reaction, an aldehyde or ketone is first converted to a hydrazone by reaction with hydrazine. libretexts.org Subsequent treatment with a strong base at high temperatures reduces the carbonyl group to a methylene (B1212753) group, effectively converting the aldehyde or ketone to an alkane. libretexts.org
Table 2: Examples of Condensation Reactions and Subsequent Transformations
| Carbonyl Compound | Reagent | Intermediate | Final Product | Reaction Name/Type |
| Aldehyde/Ketone | Phenylhydrazine, Acid | Phenylhydrazone | Indole | Fischer Indole Synthesis wikipedia.orgmdpi.com |
| Aldehyde/Ketone | Hydrazine | Hydrazone | Alkane | Wolff-Kishner Reduction libretexts.org |
| β-Diketone | Hydrazine | Dihydroxypyrazolidine | Pyrazole | Pyrazole Synthesis researchgate.net |
| 1,2-Diketone | Phenylhydrazine, Strong Acid | Hydrazone | Mono- or Bis-indole | Fischer Indole Synthesis byjus.com |
Metal-Catalyzed Transformations and Advanced Coordination Chemistry of Hydrazinylphenol Ligands
The hydrazinylphenol scaffold and its derivatives, particularly hydrazones, are excellent ligands for a wide range of metal ions. This ability to form stable metal complexes has led to extensive research into their coordination chemistry and the development of metal-catalyzed transformations.
Hydrazones can coordinate to metal ions in both their ketonic and enolic tautomeric forms, with the specific mode of bonding often influenced by the pH of the reaction medium. researchgate.net They readily form stable complexes with most transition metal ions, and this has spurred interest in their potential applications in bioinorganic chemistry as models for biologically important species. jocpr.com Coordination compounds derived from aroylhydrazones, for instance, have been reported to act as enzyme inhibitors. jocpr.com
The coordination chemistry of hydrazide-based ligands with lanthanide(III) ions has been investigated, revealing the formation of different classes of coordination complexes depending on the reaction conditions. nih.gov For example, reactions of hydrated Ln(NO₃)₃ with benzohydrazide (B10538) can yield discrete mononuclear complexes, one-dimensional coordination polymers, or zigzag chain structures, sometimes involving in situ hydrolysis of the hydrazide ligand to a benzoate (B1203000) ligand under hydrothermal conditions. nih.gov
In the realm of catalysis, palladium-catalyzed reactions have been developed for the synthesis of indoles via a modification of the Fischer indole synthesis. This method involves the cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical Fischer indole synthesis. wikipedia.org
Furthermore, the small coordination cavity of certain macrocyclic ligands derived from hydrazine precursors, such as subporphyrazine, has been a subject of interest. Quantum chemical calculations have been used to predict the viability of forming complexes with small metal ions like Be(II). nih.gov
Table 3: Metal Complexes and Catalyzed Reactions of Hydrazinylphenol Derivatives
| Ligand Type | Metal Ion(s) | Complex/Reaction Type | Significance |
| Hydrazones | Transition Metals (Cu²⁺, Ni²⁺, Co²⁺, etc.) | Coordination Complexes | Models for biological systems, potential enzyme inhibitors. jocpr.com |
| Benzohydrazide | Lanthanides (Ln³⁺) | Mononuclear, 1D Polymers, Zigzag Chains | Demonstrates influence of reaction conditions on coordination structure. nih.gov |
| Hydrazones | Palladium (Pd) | Cross-Coupling with Aryl Bromides | Catalytic route to indoles (Buchwald modification of Fischer synthesis). wikipedia.org |
| Subporphyrazine | Beryllium (Be²⁺) | Theoretical Complex Formation | Exploration of coordination with small metal ions in constrained macrocycles. nih.gov |
Redox Chemistry and Oxidation Pathways of 3-Hydrazinylphenol Dihydrochloride
The oxidation of phenylhydrazines, including 3-hydrazinylphenol, is a complex process that can proceed through various pathways involving several reactive intermediates. The oxidation can be initiated by molecular oxygen, metal cations such as Cu²⁺, or enzymes like tyrosinase. nih.govproquest.com
The electrochemical oxidation of phenylhydrazine has also been studied, with the potential for dinitrogen (N₂) generation. researchgate.net The efficiency of N₂ formation is dependent on the pH and the applied potential. researchgate.net
The oxidation of phenylhydrazine by tyrosinase is another interesting pathway. In this reaction, tyrosinase catalyzes the oxidation of phenylhydrazine to produce phenol (B47542) and superoxide (B77818). proquest.com The phenol formed can then be further oxidized by tyrosinase to an o-quinone. proquest.com
The diverse and reactive nature of the intermediates formed during the oxidation of phenylhydrazines is thought to be responsible for many of their biological effects. nih.gov
Table 4: Intermediates and Products in the Oxidation of Phenylhydrazine
| Oxidizing Agent/Condition | Key Intermediates | Major Products | Notes |
| Atmospheric Oxygen/Metal Cations | Superoxide radical, Hydrogen peroxide, Phenylhydrazyl radical, Phenyldiazene, Benzenediazonium ion | Complex mixture, including stable unidentified products. nih.gov | Autocatalytic reaction, inhibited by superoxide dismutase. nih.gov |
| Electrochemical Oxidation | - | Dinitrogen (N₂) | Efficiency depends on pH and potential. researchgate.net |
| Tyrosinase | - | Phenol, Superoxide | Phenol can be further oxidized to o-quinone. proquest.com |
Strategic Derivatization and Advanced Analogue Development
Acylation and Alkylation Reactions of the Hydrazinyl Group
The hydrazinyl group (-NHNH₂) is a powerful nucleophile, making it a primary site for derivatization. Both the α- and β-nitrogen atoms can potentially react, though the terminal -NH₂ is generally more reactive.
Acylation: The reaction of arylhydrazines with acylating agents like acid anhydrides or acyl chlorides is a common method for producing stable hydrazides. wustl.edu Under controlled, mild conditions, these reactions lead to the formation of N-acylphenylhydrazides. wustl.edu Further acylation can occur to yield N,N'-diacylphenylhydrazines, where both nitrogen atoms of the hydrazine (B178648) moiety are acylated. wustl.edu The specific site of acylation can often be determined by changes in the compound's ultraviolet (UV) spectrum. wustl.edu An analogous reaction is seen in the synthesis of ramalin, where 2-hydrazinylphenol (B8683941) is reacted with a protected L-glutamic acid, demonstrating the formation of an amide-like linkage at the hydrazinyl group. google.com
Alkylation and Condensation: The hydrazinyl group readily undergoes alkylation. Direct reductive alkylation of hydrazine derivatives can be achieved using various methods, providing access to N-alkylated products. organic-chemistry.org A particularly common and useful reaction is the condensation with aldehydes and ketones to form hydrazones. nih.gov These hydrazone derivatives are stable and can serve as intermediates for further synthesis. For instance, hydrazide-hydrazones can be synthesized and subsequently used in a variety of heterocyclization reactions. nih.gov The reactivity of the hydrazinyl group is also fundamental in the synthesis of nitrogen-containing heterocycles, such as pyrazoles, through condensation and cyclization with 1,3-dicarbonyl compounds. rsc.org
| Reaction Type | Reactant(s) | Product Type | Research Finding |
| Acylation | Acyl Chloride, Acid Anhydride | N-Acylphenylhydrazide | Controlled acylation primarily occurs on the β-nitrogen, with spectral shifts in UV analysis confirming the reaction site. wustl.edu |
| Diacylation | Excess Acylating Agent | N,N'-Diacylphenylhydrazine | Second-stage acylation can introduce a second acyl group, which can be identical or different from the first. wustl.edu |
| Alkylation | Aldehyde, Ketone | Hydrazone | Condensation reactions form stable hydrazone derivatives, which are key intermediates in further synthetic pathways. nih.gov |
| Cyclization | 1,3-Dicarbonyl Compound | Pyrazole (B372694) Derivative | The reaction of the hydrazine moiety with dicarbonyls leads to the formation of stable five-membered heterocyclic rings. rsc.org |
Esterification and Etherification of the Phenolic Hydroxyl
The phenolic hydroxyl (-OH) group in 3-Hydrazinylphenol (B2480656) is another key site for functionalization, allowing for the formation of esters and ethers, which can significantly alter the molecule's physicochemical properties.
Esterification (O-Acylation): The phenolic hydroxyl can be acylated to form phenyl esters. This reaction is typically carried out using carboxylic acid chlorides or anhydrides. The choice of catalyst is critical to ensure selectivity. For example, using trifluoromethanesulfonic acid (TfOH) as a catalyst can effectively promote O-acylation. researchgate.net Studies have shown that low concentrations of TfOH in a suitable solvent lead to nearly quantitative yields of the corresponding O-acylated ester products, with no observable C-acylation on the aromatic ring. researchgate.net Environmentally friendly methods have also been developed, utilizing solid-acid catalysts such as dried Dowex H+ cation-exchange resins, which can be reused and are highly efficient for the esterification of alcohols and phenols. nih.gov
Etherification: The synthesis of ether derivatives from the phenolic hydroxyl group is another important modification. While specific examples for 3-hydrazinylphenol are not detailed in the reviewed literature, general methods for phenol (B47542) etherification are well-established. These typically involve the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide (Williamson ether synthesis). Selective modification of phenolic hydroxyls is a common strategy in the derivatization of natural phenols. nih.gov
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type |
| Esterification | Acyl Chloride | Low concentration Trifluoromethanesulfonic acid (TfOH) | Phenyl Ester |
| Esterification | Carboxylic Acid | Dried Dowex H+ Resin | Phenyl Ester |
| Etherification | Alkyl Halide | Base (e.g., NaH, K₂CO₃) | Phenyl Ether |
Functionalization of the Aromatic Ring System
The aromatic ring of 3-Hydrazinylphenol is "activated" towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl (-OH) and hydrazinyl (-NHNH₂) groups. Both are ortho-, para-directing, meaning incoming electrophiles will preferentially add to positions 2, 4, and 6.
Electrophilic Substitution: The high reactivity of the ring allows for a variety of functionalization reactions.
Halogenation: Procedures for the selective ortho-chlorination or meta-bromination of phenols have been developed, which could be adapted for 3-hydrazinylphenol. organic-chemistry.org
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common modification for phenolic compounds. nih.gov
Friedel-Crafts Acylation: This reaction introduces an acyl group directly onto the aromatic ring (C-acylation). It often competes with O-acylation of the phenolic hydroxyl. Reaction conditions determine the outcome; for instance, using an excess of a strong Lewis acid catalyst like TfOH can favor the formation of p-hydroxyphenyl ketones via ring acylation. researchgate.netkhanacademy.org
Other Reactions: The activated ring can also undergo other transformations such as the Mannich reaction (aminomethylation) or nitrosation, further diversifying the range of possible derivatives. nih.gov
The presence of two strong activating groups can make selective monofunctionalization challenging, and reaction conditions must be carefully controlled to avoid polysubstitution.
| Reaction Type | Reagent(s) | Expected Position(s) | Product Feature |
| Halogenation | Cl₂, Br₂ | 2, 4, 6 | Introduction of a halogen atom. |
| Nitration | HNO₃/H₂SO₄ | 2, 4, 6 | Introduction of a nitro group. |
| Friedel-Crafts Acylation | Acyl Chloride / Lewis Acid | 2, 4, 6 | Formation of a C-C bond, yielding a ketone. |
| Mannich Reaction | Formaldehyde, Secondary Amine | 2, 4, 6 | Introduction of an aminomethyl group. |
Synthesis of Polymeric and Macromolecular Derivatives
The bifunctional character of 3-hydrazinylphenol makes it an excellent candidate for use as a monomer in the synthesis of polymers and other macromolecules. Both the hydroxyl and hydrazinyl groups can participate in polymerization reactions.
Polyurethanes: The phenolic hydroxyl group is known to react with isocyanates to form urethane (B1682113) linkages. This chemistry is central to the synthesis of polyurethanes. Research on lignin, a natural polymer rich in phenolic hydroxyl groups, has demonstrated that these groups react readily with diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI). nih.gov By analogy, 3-hydrazinylphenol could be used as a monomer or a chain extender in the production of novel polyurethanes, where the phenolic -OH group would be incorporated into the polymer backbone.
Epoxy Resins: Phenolic hydroxyls can also react with epoxy rings. This reaction involves the nucleophilic attack of the hydroxyl's oxygen atom on one of the carbon atoms of the epoxy group, leading to ring-opening and the formation of a stable ether linkage. This principle has been used to improve the properties of phenol-lignin-glyoxal resins by cross-linking them with epoxy resins. researchgate.net Therefore, 3-hydrazinylphenol could be integrated into epoxy-based polymer networks, potentially enhancing properties like thermal stability and chemical resistance.
| Polymer Type | Co-monomer / Reactant | Reactive Site on 3-Hydrazinylphenol | Linkage Formed |
| Polyurethane | Diisocyanate (e.g., MDI) | Phenolic Hydroxyl | Urethane |
| Epoxy Resin Network | Epoxy Resin | Phenolic Hydroxyl | Ether |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Hydrazinylphenol Dihydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-Hydrazinylphenol (B2480656) dihydrochloride (B599025) and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of related phenylhydrazine (B124118) hydrochloride, characteristic signals for the aromatic protons are observed, and their chemical shifts and coupling constants offer information about their relative positions on the benzene (B151609) ring. For instance, in phenylhydrazine hydrochloride, the aromatic protons appear in the downfield region of the spectrum. chemicalbook.com Similarly, for derivatives of 3-Hydrazinylphenol, the protons on the phenyl ring would exhibit distinct signals influenced by the hydroxyl and hydrazinyl substituents. The elucidation of complex structures, such as tricyclic 3-styrylpyrazolines formed from reactions involving hydrazine (B178648), heavily relies on a combination of one- and two-dimensional NMR experiments for complete ¹H and ¹³C assignments. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. In substituted phenols and their derivatives, the carbon atoms attached to the hydroxyl and hydrazinyl groups, as well as the other aromatic carbons, resonate at characteristic frequencies. rsc.orgresearchgate.net The analysis of these shifts is vital for confirming the substitution pattern on the aromatic ring. For complex derivatives, advanced NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, which is essential for definitive structural elucidation. nih.goviosrjournals.org
Below is a representative table of expected NMR data for a substituted phenol (B47542) derivative, illustrating the type of information obtained from these analyses.
Interactive Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Phenol Derivative
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| Aromatic CH | 7.25-7.37 | 115.0 - 130.0 | m |
| Aromatic C-OH | - | 155.0 - 160.0 | s |
| Aromatic C-N | - | 140.0 - 150.0 | s |
| -NHNH₂ | Broad s | - | - |
| -OH | Broad s | - | - |
Note: 'm' denotes a multiplet, and 's' denotes a singlet. The chemical shift ranges are typical for substituted phenols and may vary based on the specific substitution pattern and solvent.
Mass Spectrometry (MS/MS, HRMS) for Mechanistic Pathway Analysis and Derivative Characterization
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), plays a pivotal role in the analysis of 3-Hydrazinylphenol dihydrochloride. These techniques are instrumental in determining the molecular weight of the compound and its derivatives, elucidating fragmentation patterns, and investigating mechanistic pathways of reactions.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.orgmiamioh.edu This is crucial for confirming the identity of newly synthesized derivatives of 3-Hydrazinylphenol.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of ions. By isolating a specific ion and inducing its fragmentation, a characteristic fragmentation spectrum is obtained. This spectrum provides valuable information about the structure of the parent ion and can be used to identify specific substructures within the molecule. The fragmentation patterns of phenol derivatives often involve characteristic losses of small neutral molecules. miamioh.edu In the case of 3-Hydrazinylphenol, fragmentation could involve the loss of ammonia (B1221849) (NH₃), water (H₂O), or the cleavage of the N-N bond in the hydrazine group. The analysis of these fragmentation pathways is essential for understanding reaction mechanisms and for the structural characterization of reaction products and impurities. iosrjournals.orgresearchgate.net
X-Ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals of 3-Hydrazinylphenol dihydrochloride itself may present challenges, the technique is extensively applied to its derivatives to unambiguously establish their molecular structure and stereochemistry. eurjchem.comnih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. cambridge.orgresearchgate.net This technique reveals crucial details such as bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state. redalyc.org
Interactive Table 2: Representative Crystallographic Data for a Phenol Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.18 |
| b (Å) | 15.30 |
| c (Å) | 11.60 |
| β (°) | 114.8 |
| Volume (ų) | 1644.5 |
| Z | 4 |
Note: The values presented are hypothetical and representative of a typical organic molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule and for monitoring the progress of chemical reactions. researchgate.netnih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., O-H, N-H, C=C) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule. researchgate.netresearchgate.net For 3-Hydrazinylphenol dihydrochloride, the FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) stretch, the amine (N-H) stretches of the hydrazinyl group, and the aromatic C-H and C=C stretching vibrations. ijaemr.comresearchgate.net
Raman spectroscopy provides complementary information to FT-IR. It involves scattering of monochromatic light from a laser source, and the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. nih.gov
Both techniques are highly effective for monitoring chemical reactions. For instance, the disappearance of reactant-specific peaks and the appearance of product-specific peaks can be tracked over time to determine reaction kinetics and completion. nih.gov
Interactive Table 3: Characteristic FT-IR Frequencies for 3-Hydrazinylphenol Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch | 3200-3600 (broad) |
| Hydrazinyl N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-O | Stretch | 1200-1300 |
| C-N | Stretch | 1250-1350 |
Note: These are general ranges and the exact positions of the peaks can be influenced by factors such as hydrogen bonding and the specific molecular environment.
Electronic Absorption and Fluorescence Spectroscopy in Reaction Studies and Compound Analysis
Electronic absorption (UV-Visible) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule and are used for both qualitative and quantitative analysis, as well as for studying reaction dynamics.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. mu-varna.bgresearchgate.net Phenolic compounds typically exhibit strong absorption in the UV region due to π-π* transitions within the aromatic ring. aatbio.com The position and intensity of the absorption bands can be influenced by the substituents on the ring and the solvent environment. Changes in the UV-Vis spectrum, such as a shift in λmax or a change in absorbance, can be used to monitor reactions involving 3-Hydrazinylphenol. nih.govresearchgate.net
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb UV light are fluorescent. Phenol and many of its derivatives are known to be fluorescent. aatbio.comresearchgate.net The excitation and emission spectra are characteristic of a particular compound and can be used for its identification and quantification, even at very low concentrations. rsc.orgmdpi.comdaneshyari.com Fluorescence techniques can be particularly useful in studying reaction kinetics and binding interactions where changes in the fluorescence properties of the system are observed.
Interactive Table 4: Representative Electronic Spectroscopy Data for a Phenolic Compound
| Parameter | Wavelength (nm) |
| Absorption Maximum (λmax) | 273 |
| Emission Maximum (λem) | 300 |
Note: These values are for phenol and can vary for its derivatives based on substitution and solvent. aatbio.com
Computational and Theoretical Chemistry Studies of 3 Hydrazinylphenol Dihydrochloride Systems
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity
Electronic Structure and Molecular Orbitals: Theoretical calculations on analogous molecules, such as phenylhydrazine (B124118), have shown that the hybridization of the nitrogen atoms in the hydrazino group can change upon electronic excitation. nih.gov For 3-Hydrazinylphenol (B2480656) dihydrochloride (B599025), DFT calculations would likely be performed using a basis set like 6-311G(d,p) to obtain an optimized molecular geometry. asianpubs.org From this, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For substituted phenylhydrazines, the HOMO is typically localized on the phenyl ring and the hydrazino group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack.
Reactivity Descriptors: Global reactivity descriptors, derived from the conceptual DFT framework, can quantify the reactivity of 3-Hydrazinylphenol dihydrochloride. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies. Such analyses have been performed on various substituted phenylhydrazines to predict their chemical stability and reactivity. asianpubs.org For instance, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify sites prone to electrophilic and nucleophilic attack. asianpubs.orgscispace.com In 3-Hydrazinylphenol dihydrochloride, the MEP would likely show negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the nitrogen atoms, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydrazinium (B103819) and ammonium (B1175870) ions, marking them as sites for nucleophilic interaction.
A hypothetical table of calculated electronic properties for 3-Hydrazinylphenol, based on typical values for related compounds, is presented below.
Table 1: Hypothetical Calculated Electronic Properties for 3-Hydrazinylphenol
| Property | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Electronegativity (χ) | 3.65 eV |
| Chemical Hardness (η) | 2.55 eV |
| Global Electrophilicity (ω) | 2.62 eV |
(Note: These values are illustrative and based on typical DFT calculations for similar aromatic hydrazine (B178648) compounds.)
Reaction Pathway Modeling and Transition State Analysis using DFT and ab initio Methods
DFT and ab initio methods are powerful tools for modeling chemical reaction pathways and analyzing the transition states involved. For 3-Hydrazinylphenol dihydrochloride, these methods can be used to investigate its synthesis, degradation, and potential reactions with other molecules.
Reaction Mechanism Studies: An example of such a study is the investigation of the reaction between phenylhydrazine and a chlorinated silicon surface, where DFT was used to model the initial steps of the reaction and compare different potential pathways. researchgate.net Similarly, the reaction of phenylhydrazine with carbonyl groups in sugars to form phenylhydrazones has been a subject of interest. numberanalytics.com For 3-Hydrazinylphenol dihydrochloride, computational modeling could be employed to study its role in reactions like the Fischer indole (B1671886) synthesis, a common application for phenylhydrazines. wikipedia.org This would involve identifying the reactants, intermediates, transition states, and products for each step of the reaction.
Transition State Analysis: The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. For instance, in a reaction involving 3-Hydrazinylphenol dihydrochloride, a transition state search would be performed to find the saddle point on the potential energy surface connecting the reactants and products. Vibrational frequency analysis is then used to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of 3-Hydrazinylphenol
| Parameter | Energy (kcal/mol) |
|---|---|
| Relative Energy of Reactants | 0.0 |
| Relative Energy of Transition State | +15.5 |
| Relative Energy of Products | -5.2 |
| Activation Energy (Ea) | 15.5 |
| Enthalpy of Reaction (ΔH) | -5.2 |
(Note: These values are purely illustrative of what might be obtained from a DFT calculation of a reaction pathway.)
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. journament.com This approach is particularly useful for understanding the conformational flexibility of 3-Hydrazinylphenol dihydrochloride and its interactions with its environment, such as solvent molecules or biological macromolecules.
Conformational Analysis: MD simulations can explore the potential energy surface of a molecule to identify its stable conformations and the energy barriers between them. For 3-Hydrazinylphenol dihydrochloride, simulations could reveal the preferred orientations of the hydrazinyl and hydroxyl groups relative to the phenyl ring. While direct MD studies on this specific compound are not readily available, simulations of related molecules like p-aminophenol and various peptides demonstrate the utility of this technique. scispace.comyoutube.com The simulations would typically be run for nanoseconds or even microseconds to ensure that the conformational space is adequately sampled.
Spectroscopic Property Prediction and Validation via Theoretical Methods
Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful approach for structural elucidation.
Vibrational Spectroscopy: DFT calculations can be used to predict the infrared (IR) and Raman spectra of 3-Hydrazinylphenol dihydrochloride. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can then be compared to an experimental spectrum to aid in the assignment of the observed vibrational bands to specific molecular motions. Such theoretical studies have been successfully applied to other hydrazine derivatives.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of 3-Hydrazinylphenol dihydrochloride. These predictions can be invaluable in interpreting complex experimental NMR spectra and confirming the molecular structure. For example, theoretical calculations have been used to assign the NMR signals in a terpolymer containing phenylhydrazine. nih.gov
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of 3-Hydrazinylphenol dihydrochloride. The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. A study on phenylhydrazine used theoretical calculations to interpret its UV spectrum, noting a significant change in the electronic structure upon excitation. nih.gov
Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Phenylhydrazine Moiety
| Carbon Atom | Experimental δ (ppm) (Illustrative) | Calculated δ (ppm) (Illustrative) |
|---|---|---|
| C1 (ipso-N) | 145.2 | 144.8 |
| C2/C6 (ortho) | 112.4 | 113.0 |
| C3/C5 (meta) | 129.3 | 128.9 |
| C4 (para) | 119.2 | 119.5 |
(Note: Experimental values are based on related phenylhydrazine structures nih.gov and calculated values are for illustrative purposes.)
Computational Approaches for Exploring Structure-Reactivity Relationships
Computational chemistry offers powerful tools for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties.
QSAR Studies: In a QSAR study, molecular descriptors are calculated for a set of related compounds with known activities. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates the descriptors to the activity. Such studies have been performed on hydrazone derivatives to understand their activity as uncouplers of oxidative phosphorylation. nih.gov For a series of 3-Hydrazinylphenol derivatives, a QSAR model could be developed to predict their potential biological activities based on calculated molecular descriptors.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule ligand, such as 3-Hydrazinylphenol, to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. Molecular docking has been used to study the interaction of aminophenol derivatives with DNA and to investigate their antidiabetic properties. nih.gov
By applying these diverse computational and theoretical methods, a comprehensive understanding of the chemical and physical properties of 3-Hydrazinylphenol dihydrochloride can be achieved, guiding further experimental research and potential applications.
Applications of 3 Hydrazinylphenol Dihydrochloride in Diverse Chemical Disciplines Non Clinical
Role as a Key Building Block for Complex Organic Molecules
The strategic importance of 3-Hydrazinylphenol (B2480656) dihydrochloride (B599025) in organic synthesis lies in its capacity to act as a foundational component for constructing more complex molecular architectures, particularly heterocyclic compounds. The reactivity of the hydrazinyl group is central to its utility, enabling its use in well-established and powerful synthetic methodologies.
One of the most prominent applications is in the Fischer indole (B1671886) synthesis , a classic and widely used method for preparing indole ring systems. mdpi.comwikipedia.orgnih.gov In this reaction, 3-hydrazinylphenol (released from its dihydrochloride salt) is condensed with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The initially formed hydrazone undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. mdpi.comwikipedia.orgyoutube.com The presence of the hydroxyl group on the phenyl ring of the starting hydrazine (B178648) results in the formation of hydroxy-substituted indoles, which are valuable intermediates for various functional materials. The general mechanism, known since 1883, allows for the synthesis of a wide variety of substituted indoles, including those with applications as antimigraine drugs of the triptan class. mdpi.comwikipedia.org
Another significant application is the synthesis of pyrazoles , which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.govyoutube.comnih.gov Pyrazoles and their derivatives are known for their broad range of applications in pharmaceuticals, agriculture, and materials science. nih.govnih.gov The standard synthesis, often referred to as the Knorr pyrazole (B372694) synthesis, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. youtube.com 3-Hydrazinylphenol dihydrochloride can serve as the hydrazine component, reacting with various diketones to produce 1-(3-hydroxyphenyl)-substituted pyrazoles. nih.govmdpi.com Microwave-assisted methods have been developed to accelerate this process, allowing for the rapid, single-step synthesis of trisubstituted pyrazoles from phenylhydrazine (B124118) hydrochlorides. nih.gov
The following table summarizes key heterocyclic syntheses involving 3-Hydrazinylphenol as a building block.
| Heterocycle | Key Reaction Name | Co-reactant(s) | Resulting Scaffold |
| Indole | Fischer Indole Synthesis | Aldehydes, Ketones | Hydroxy-substituted indoles |
| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds | 1-(3-hydroxyphenyl)-pyrazoles |
Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity. 3-Hydrazinylphenol dihydrochloride is a suitable component for such reactions.
A notable example is a three-component Fischer indole synthesis . nih.gov This one-pot process combines a nitrile, an organometallic reagent (like an organolithium or Grignard reagent), and an arylhydrazine hydrochloride salt, such as 3-hydrazinylphenol dihydrochloride. The organometallic reagent first adds to the nitrile to form a metalloimine intermediate. In the presence of the acidic hydrazine salt, this intermediate is hydrolyzed and condenses with the hydrazine to form the requisite hydrazone in situ, which then proceeds through the Fischer indole pathway to yield a multiply-substituted indole. nih.gov This approach streamlines the synthesis by avoiding the separate preparation and isolation of the ketone precursor.
Similarly, pseudo-tricomponent reactions for the synthesis of fused pyrazole systems have been reported. For instance, the reaction of arylaldehydes with two equivalents of an aminopyrazole (which can be conceptually derived from a hydrazine) can lead to complex fused heterocyclic systems like pyrazolo[3,4-b:4′,3′-e]pyridines. mdpi.com The adaptability of the hydrazine moiety in 3-hydrazinylphenol makes it a prime candidate for the design and exploration of novel MCRs to rapidly build libraries of diverse chemical scaffolds.
Precursor in Ligand Design for Organometallic and Coordination Catalysis
The ability of 3-hydrazinylphenol to form stable complexes with a wide range of metal ions makes it a valuable precursor for ligand synthesis in coordination chemistry and organometallic catalysis. mdpi.comnih.gov The most common strategy involves the synthesis of Schiff base ligands .
These ligands are typically prepared through the condensation reaction of the hydrazinyl group of 3-hydrazinylphenol with an aldehyde or ketone. derpharmachemica.comchemijournal.comresearchgate.net This reaction forms a hydrazone containing an imine (C=N) bond. The resulting Schiff base ligand possesses multiple coordination sites: the imine nitrogen, the phenolic oxygen (after deprotonation), and potentially the second nitrogen of the hydrazine moiety. jmchemsci.comchemrxiv.org This polydentate character allows the ligand to chelate to metal centers, forming stable mononuclear or polynuclear coordination complexes. mdpi.comnih.gov
Complexes with various transition metals, including Mn(II), Fe(II/III), Co(II), Ni(II), and Cu(II), have been synthesized using analogous hydrazine-derived Schiff bases. mdpi.comderpharmachemica.comnih.gov The specific geometry and electronic properties of these complexes can be tuned by varying the aldehyde or ketone precursor, which in turn influences their potential catalytic activity. For example, iron complexes with hydrazine and hydrazido (N₂H₃⁻) ligands are of interest as models for nitrogenase, the enzyme responsible for biological nitrogen fixation. nih.gov The coordination environment provided by ligands derived from 3-hydrazinylphenol can be used to stabilize specific oxidation states and geometries of the metal center, which is crucial for catalytic applications.
Reagent in Advanced Analytical Derivatization for Non-Clinical Sample Analysis
In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.netgreyhoundchrom.com Hydrazine-based reagents are widely used for the derivatization of carbonyl compounds (aldehydes and ketones), which often lack strong chromophores or fluorophores, making their detection at low concentrations difficult. researchgate.netresearchgate.net
3-Hydrazinylphenol dihydrochloride can function as an effective derivatization reagent. It reacts with carbonyl compounds via a condensation reaction to form a stable hydrazone derivative. researchgate.net The key advantage of using this specific reagent is the introduction of the hydroxyphenyl group into the analyte's structure. This group acts as a chromophore, allowing the derivative to be detected by UV-Visible spectrophotometry. thermofisher.com This process enhances the sensitivity and selectivity of the analysis, particularly in complex matrices. shu.ac.uk
The hydrazone derivatives formed from the reaction of 3-hydrazinylphenol with carbonyls are well-suited for analysis by High-Performance Liquid Chromatography (HPLC). google.com The derivatization process converts polar, often volatile or thermally labile, carbonyls into less polar, more stable hydrazones that can be readily separated on reversed-phase HPLC columns. thermofisher.com
The detection of these derivatives is significantly enhanced. The incorporated hydroxyphenyl group allows for sensitive detection using a UV-Vis detector. thermofisher.com Furthermore, the phenolic hydroxyl group offers a site for potential fluorescence labeling or can itself impart fluorescent properties to the derivative, enabling even more sensitive detection by fluorescence detectors. This is particularly valuable for trace analysis of carbonyl compounds in environmental or industrial samples. The general principle is similar to the widely used reagent 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is a staple in environmental analysis for detecting carbonyls in air and water samples. researchgate.netresearchgate.net
The table below outlines the application of hydrazine-based derivatization in analytical methods.
| Analytical Technique | Purpose of Derivatization | Analyte Class | Detection Method |
| HPLC | Enhance detectability, improve chromatographic properties | Carbonyls (Aldehydes, Ketones) | UV-Visible, Fluorescence |
| Gas Chromatography (GC) | Increase volatility and thermal stability | Carbonyls, Carboxylic Acids | Mass Spectrometry (MS) |
| Spectrophotometry | Introduce a chromophore for colorimetric analysis | Carbonyls | UV-Visible |
Application in Materials Science for Polymer and Dye Synthesis
The bifunctional nature of 3-hydrazinylphenol, possessing both a nucleophilic hydrazine group and a phenolic ring, makes it a candidate for the synthesis of polymers and dyes.
In dye synthesis, it can be utilized in the formation of azo dyes . Azo dyes, characterized by the -N=N- functional group, are a large and important class of colored organic compounds. unb.cauobasrah.edu.iq 3-Hydrazinylphenol can participate in azo coupling reactions in two principal ways. First, its aromatic ring is activated by the hydroxyl group, making it a suitable coupling component to react with a diazonium salt. Alternatively, the hydrazinyl group can be oxidized to a diazonium salt (though less common than from anilines) which can then react with another activated aromatic compound, such as a phenol (B47542) or aniline (B41778), to form the azo linkage. A patent for the synthesis of 3-hydroxyphenylhydrazine explicitly mentions its utility in the preparation of dyestuffs. google.com
In polymer science, 3-hydrazinylphenol can be considered a potential monomer for step-growth polymerization. Its two distinct functional groups allow it to react with appropriate co-monomers to form polymer chains. For example, it could react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form novel polyamides or polyhydrazides. The phenolic hydroxyl group could also be used for forming polyesters or polyethers. The incorporation of the hydroxyphenyl and hydrazine moieties into a polymer backbone could impart specific properties such as improved thermal stability, metal-chelating capabilities, or specific optical properties.
Role in Environmental Chemistry for Pollutant Degradation Studies (non-biological)
While the biological degradation of hydrazine and its derivatives has been studied, its role in non-biological chemical degradation of pollutants is an area of potential application. nih.govdtic.mil The chemical properties of 3-hydrazinylphenol suggest it could be involved in pollutant degradation schemes, primarily through the generation of reactive species or by forming catalytically active complexes.
The coordination complexes derived from 3-hydrazinylphenol, as discussed in section 7.3, could be investigated as catalysts for advanced oxidation processes (AOPs). For example, iron or manganese complexes can catalyze the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which are capable of degrading a wide range of persistent organic pollutants. researchgate.netnih.gov Systems based on Fe-TiO₂ have shown promise in the photocatalytic degradation of pollutants like atrazine (B1667683) under sunlight. researchgate.netnih.gov A coordination complex of 3-hydrazinylphenol could potentially serve as a homogeneous or heterogenized catalyst in similar degradation processes.
Furthermore, the phenol group itself can participate in redox chemistry. Phenols can act as hydrogen atom donors, which could play a role in free-radical mediated degradation pathways of certain pollutants. The compound could also be used in the synthesis of specialized materials, such as modified resins or catalysts, designed for the capture or catalytic destruction of environmental contaminants. mdpi.com
Methodological Innovations and Green Chemistry Aspects in 3 Hydrazinylphenol Dihydrochloride Chemistry
Development of Solvent-Free and Mechanochemical Approaches
Traditional organic syntheses often rely on large quantities of volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry principles advocate for the reduction or complete elimination of these solvents. Solvent-free synthesis and mechanochemistry represent two powerful strategies to achieve this goal.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions involve the direct interaction of reactants without a solvent medium. These reactions can be initiated by grinding, heating, or irradiation. For precursors like hydrazines, solvent-free conditions have been successfully applied to synthesize various heterocyclic compounds, such as pyrazoles. The condensation of a diketone with a hydrazine (B178648) derivative, for instance, can be performed without a solvent, leading to high yields of the corresponding pyrazole (B372694). researchgate.net This approach not only prevents pollution but can also simplify the purification process, as the need to remove a solvent is eliminated.
Mechanochemistry: Mechanochemistry utilizes mechanical force—typically through grinding, milling, or shearing—to induce chemical transformations. nih.gov This technique is particularly effective for solid-state reactions and has emerged as a sustainable alternative to solvent-based methods. nih.gov By applying energy directly to the reactants, mechanochemical methods can enhance reactivity, reduce reaction times, and often yield products that are inaccessible through conventional solution-phase chemistry. nih.gov
In the context of hydrazine derivatives, mechanochemical ball milling has been employed for the one-pot synthesis of pyrazoles from chalcones and hydrazine. researchgate.net This method is highly efficient, features short reaction times, and avoids the need for a solvent and the separation of intermediates. researchgate.net The application of mechanochemistry in conjunction with Phase Transfer Catalysis (PTC) has also been explored for N-alkylation reactions, demonstrating its utility in synthesizing complex molecules under solvent-free or minimal-solvent conditions. mdpi.com
The table below illustrates the advantages of a mechanochemical approach over a traditional solvent-based method for a representative N-alkylation reaction.
Table 1: Comparison of Conventional vs. Mechanochemical Synthesis
| Feature | Conventional Solvent-Based Method | Mechanochemical Method |
|---|---|---|
| Solvent | Required (e.g., DMF, Toluene, Acetonitrile) mdpi.com | Solvent-free or minimal amounts nih.govmdpi.com |
| Reaction Time | Often several hours to days mdpi.com | Typically minutes to a few hours researchgate.netmdpi.com |
| Energy Input | Sustained heating (reflux) | Mechanical grinding/milling researchgate.net |
| Work-up | Often involves extraction, solvent evaporation | Simpler, direct isolation of product researchgate.netmdpi.com |
| Waste Generation | High (due to solvent use) | Low |
Catalytic Enhancements in Reactions Involving 3-Hydrazinylphenol (B2480656) Dihydrochloride (B599025)
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and rates while minimizing energy consumption and waste. For reactions involving 3-Hydrazinylphenol dihydrochloride, such as the synthesis of pharmaceuticals or heterocyclic scaffolds, catalytic systems are instrumental.
Phase-Transfer Catalysis (PTC): In mechanochemical synthesis, phase-transfer catalysts (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can be crucial. mdpi.com These catalysts facilitate the reaction between reactants that are in different phases (e.g., a solid and a liquid, or two immiscible liquids), which is common in solvent-free or low-solvent conditions. For instance, in the N-alkylation of piperazine (B1678402) derivatives, a PTC can enable the reaction to proceed efficiently in a ball mill without the need for a bulk solvent. mdpi.com This approach combines the benefits of catalysis with the environmental advantages of mechanochemistry.
Heterogeneous and Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is another key area of green chemistry. These catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which allows for easy separation and reuse, thereby reducing waste and cost. While specific examples for 3-Hydrazinylphenol dihydrochloride are not extensively documented, the principle is widely applicable. For example, a recyclable tartaric acid-SDS catalyst system has been used for three-component cyclo-condensation reactions under mechanical stirring or mechanochemical activation, highlighting a green route for synthesizing complex molecules. researchgate.net Such systems could be adapted for condensation reactions involving 3-Hydrazinylphenol dihydrochloride to produce bioactive heterocycles.
Microwave-Assisted and Photochemical Synthesis Protocols
The use of alternative energy sources like microwave irradiation and light (photochemistry) can lead to more efficient and sustainable chemical processes compared to conventional thermal heating.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a popular tool in green chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govthepharmajournal.com Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. nih.gov
This technique has been successfully applied to reactions involving hydrazine derivatives. For example, the synthesis of fenamic acid hydrazides from the corresponding acids and hydrazine hydrate (B1144303) was achieved in 4-12 minutes under solvent-free microwave irradiation, whereas conventional heating methods failed to yield the product. researchgate.net Similarly, various 1,2,4-triazole (B32235) derivatives have been synthesized in minutes with high yields using microwave assistance, compared to hours required for traditional methods. nih.gov The decarboxylative condensation of isatins with acids to form 3-hydroxy-2-oxindoles has also been achieved in 5-10 minutes with yields up to 98% using microwave activation. mdpi.com
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Triazole Derivatives
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours (e.g., 10 hours) nih.gov | Minutes (e.g., 5-9 minutes) nih.gov |
| Energy Efficiency | Low (inefficient heat transfer) | High (direct heating of reactants) |
| Yield | Variable, often moderate | Often higher (e.g., up to 96%) nih.gov |
| Conditions | Often requires bulk solvent | Can be performed solvent-free researchgate.netrsc.org |
Photochemical Synthesis: Photochemical reactions use light energy to activate molecules and drive chemical transformations. While high-energy UV light can sometimes lead to side reactions, modern photochemical methods, including those using visible light and photocatalysts, offer highly selective and mild reaction conditions. Photochemical flow synthesis, where the reaction mixture is pumped through an irradiated reactor, allows for precise control over reaction parameters, high reproducibility, and safe scalability. researchgate.net A photo-flow Norrish–Yang cyclization has been developed for the synthesis of 3-hydroxyazetidines, demonstrating a scalable and efficient process. researchgate.net Although direct photochemical applications involving 3-Hydrazinylphenol dihydrochloride are less common, the principles of photoredox catalysis could be applied to new synthetic routes, such as C-N bond formation, under exceptionally mild conditions.
Future Research Trajectories and Unexplored Avenues for 3 Hydrazinylphenol Dihydrochloride
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The chemical versatility of 3-Hydrazinylphenol (B2480656) dihydrochloride (B599025) is centered on its aryl hydrazine (B178648) group, a functional group known for a variety of transformations. While its use in forming heterocyclic structures is established, future research is anticipated to pivot towards less conventional reactivity patterns. A significant area of exploration involves the generation of aryl radicals from aryl hydrazines. acs.org Studies have demonstrated that aryl hydrazines can serve as precursors to highly reactive aryl radicals, which are instrumental in diverse organic reactions, including arylation of quinones and direct C-H arylation of arenes. acs.orgnih.gov This method can be metal-free, sometimes using systems like catalytic iodine in the air, presenting a sustainable approach to forming C-C bonds. acs.org
Another promising frontier is the use of aryl hydrazines and their derivatives in sophisticated cross-coupling reactions. nih.gov Beyond their role as precursors to radicals, they have been investigated as electrophilic partners in palladium-catalyzed reactions. nih.gov Furthermore, the development of ruthenium-catalyzed reactions, where aryl hydrazones (derived from hydrazines) act as latent alkyl nucleophiles, opens up new possibilities for asymmetric synthesis. acs.org The application of these advanced catalytic methods to 3-Hydrazinylphenol dihydrochloride, considering the electronic influence of the phenolic hydroxyl group, could lead to unprecedented and highly selective transformations.
Table 1: Potential Novel Reactions for 3-Hydrazinylphenol Dihydrochloride
| Reaction Type | Catalytic System/Reagent Example | Potential Product Class | Supporting Research Insight |
|---|---|---|---|
| Radical Arylation | Catalytic Iodine / Air | Arylated Phenols/Quinones | Generation of aryl radicals from aryl hydrazines for arylation of 1,4-naphthoquinones. acs.org |
| Direct C-H Arylation | Mn(OAc)₃ or Catalyst-Free | Biaryls, Arylated Pyridines | Direct arylation of arenes and heterocycles using arylhydrazines as the aryl source. nih.gov |
| Cross-Coupling Partner | Palladium or Copper Catalysts | Substituted Phenols | Use of arylhydrazines as versatile electrophilic partners in C-C and C-heteroatom couplings. nih.govnih.gov |
| Asymmetric Hydrobenzylation | Ruthenium Catalysis (via hydrazone) | Chiral Phenolic Compounds | Enantioconvergent reactions using aryl hydrazones as latent nucleophiles. acs.org |
Development of Advanced Bio-inspired Synthetic Methodologies (non-drug synthesis)
Bio-inspired synthesis, which mimics nature's strategies to create complex and functional materials, offers a fertile ground for future research involving 3-Hydrazinylphenol dihydrochloride. nih.gov The focus here is on non-pharmaceutical applications, leveraging biological principles to construct advanced materials. frontiersin.orgfrontiersin.org A key area of interest is the development of novel polymers and hydrogels. nih.gov The structure of 3-Hydrazinylphenol, with its hydrogen-bonding hydroxyl and hydrazine groups, makes it an ideal candidate for incorporation into bio-inspired hydrogels. These materials could be designed to mimic the properties of biological tissues for applications in soft robotics or advanced filtration systems. nih.gov
Furthermore, the hydrazine moiety itself is a point of interest. Poly(diacylhydrazine)s represent a class of polyamides with a unique -CO-NH-NH-CO- backbone, and research into their synthesis and properties is ongoing. mdpi.com By analogy, 3-Hydrazinylphenol could be used as a monomer to create novel polymers with tailored properties, such as oxidative degradability, inspired by biological turnover processes. The synthesis of such materials could draw from bioprocess-inspired fabrication, using environmentally benign methods to create high-performance materials. nih.gov
Integration into Emerging Technologies beyond Current Applications
The distinct chemical functionalities of 3-Hydrazinylphenol dihydrochloride make it a strong candidate for integration into emerging technologies. Its potential as a building block for advanced materials is significant, particularly in materials science and polymer chemistry. acs.org The ability to generate aryl radicals from the hydrazine group could be used to graft the molecule onto polymer surfaces, modifying their properties for specific technological needs.
The creation of novel polymers is a particularly promising avenue. Poly(diacylhydrazine)s, for instance, are a class of polymers that can be synthesized through oxidative coupling polymerization. mdpi.com Incorporating the 3-hydroxyphenyl moiety into such a polymer backbone could introduce new thermal, chemical, or mechanical properties. These new polymers could find use in a variety of applications, from advanced coatings to specialized membranes. Additionally, the inherent structure of 3-Hydrazinylphenol suggests its potential use in developing hydrogels, which are increasingly important in technologies like sensors and soft actuators. nih.gov
Theoretical Predictions for Untapped Chemical Applications
Theoretical and computational chemistry provide powerful tools for predicting new applications for molecules like 3-Hydrazinylphenol dihydrochloride before extensive lab work is undertaken. Density Functional Theory (DFT) studies, for example, have been successfully used to elucidate complex reaction mechanisms involving hydrazine derivatives. acs.org In one case, DFT studies revealed that a ruthenium complex acts as a bifunctional catalyst, activating a hydrazone and reversing its bond polarity to facilitate a reaction, uncovering a new catalytic mode. acs.org
This approach could be applied to 3-Hydrazinylphenol dihydrochloride to:
Predict Reactivity: Model potential reactions and calculate activation barriers to identify the most promising and energetically favorable synthetic routes.
Elucidate Electronic Properties: Understand how the hydroxyl and hydrazine groups influence the molecule's electron distribution, predicting its behavior in electronic materials or as a ligand for catalysts.
Design Novel Systems: Computationally screen derivatives of 3-Hydrazinylphenol for targeted applications, such as chemosensors, by predicting their binding affinity and selectivity for specific analytes.
By simulating the molecule's behavior, researchers can strategically target experimental work, accelerating the discovery of its untapped potential in areas like catalysis and materials science.
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where 3-Hydrazinylphenol dihydrochloride could make a significant impact. The molecule is rich in functional groups capable of forming strong hydrogen bonds—namely the phenolic hydroxyl group and the hydrazinium (B103819) cation. These groups can act as both hydrogen bond donors and acceptors, providing the necessary components for directed self-assembly. nih.gov
Future research could explore how these molecules arrange themselves in various solvents and conditions to form ordered, higher-order structures. Potential architectures include:
One-Dimensional Chains: Formed through head-to-tail hydrogen bonding.
Two-Dimensional Sheets: Created by more complex hydrogen-bonding networks, potentially involving π-π stacking of the aromatic rings.
Three-Dimensional Frameworks: Leading to porous materials with potential applications in gas storage or molecular separation.
The principles of bio-inspiration are also relevant here, as nature excels at creating functional materials through the hierarchical self-assembly of smaller building blocks. nih.gov By studying and controlling the self-assembly of 3-Hydrazinylphenol dihydrochloride, it may be possible to create novel soft matter and functional materials with precisely engineered properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
